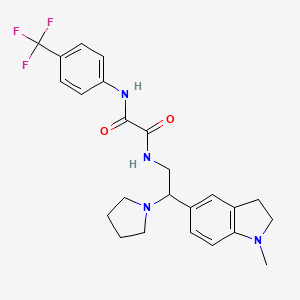

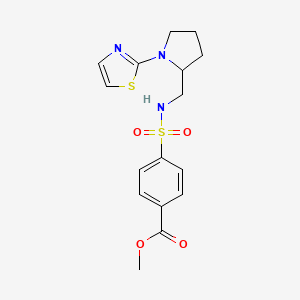

![molecular formula C15H15N3O5S B2961399 benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034260-89-2](/img/structure/B2961399.png)

benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . It is an integral part of many natural products, such as sesamol and piperine .

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These were synthesized via a Pd-catalyzed C-N cross-coupling . Another method reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of similar compounds have also been reported .

Chemical Reactions Analysis

The reaction of benzodioxole chalcones with phenyl hydrazine in absolute ethanol was used to synthesize substituted 3-(benzo[d][1,3]dioxol-5-yl)-1,5-diphenyl-1H-pyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior of similar compounds was studied by thermogravimetric analysis .

Applications De Recherche Scientifique

Synthesis and Materials Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for application in proton exchange membranes in direct methanol fuel cells, highlighting the versatility of benzo[d][1,3]dioxol derivatives in advanced material synthesis. This research shows the potential of such compounds in energy applications, especially in fuel cell technologies, due to their high proton conductivity and low methanol permeability (Yao et al., 2014).

Organic Synthesis and Chemical Reactions

Research into the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline demonstrates the compound's role in facilitating C-N bond formation through a versatile and inexpensive method. This work showcases the compound's utility in the synthesis of various quinoxalines and benzoimidazol-phenylmethanones under mild conditions, contributing to the field of organic chemistry and drug discovery (Zhan et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of amino acids and sulfamoyl and pyrrole derivatives attached to a 4-benzoimidazol-2-yl moiety have been explored for their antimicrobial activities. This research indicates the potential biomedical applications of such compounds, demonstrating significant effectiveness against various bacterial and fungal strains. It underscores the compound's role in the development of new antimicrobial agents (El-Meguid, 2014).

Antioxidant Activity

A study on the synthesis of new sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research highlights the potential therapeutic applications of benzo[d][1,3]dioxol derivatives in treating diseases associated with oxidative stress and enzyme dysfunction (Abbasi et al., 2019).

Mécanisme D'action

Orientations Futures

The compounds with similar structures have shown promising results against various cancer cell lines . These may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-17-5-4-16-15(17)24(20,21)11-7-18(8-11)14(19)10-2-3-12-13(6-10)23-9-22-12/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJSSDAOSSGFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

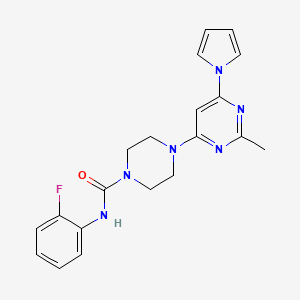

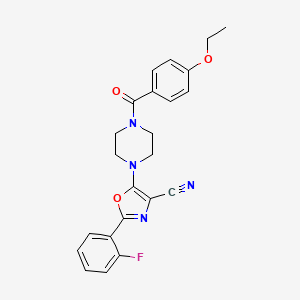

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

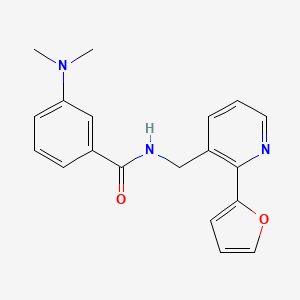

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)

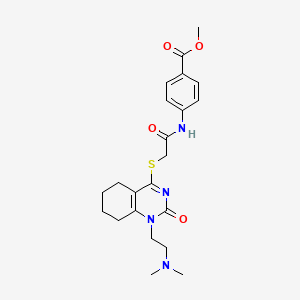

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

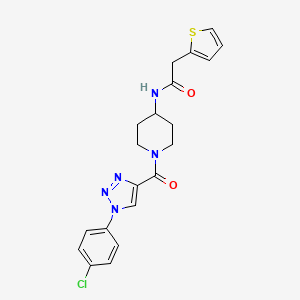

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)